N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a tricyclic heterocyclic molecule featuring a benzyl-ethylamine substituent and a 4-methylbenzenesulfonyl (tosyl) group. The tosyl group enhances stability and may influence binding interactions in biological systems, while the benzyl-ethylamine moiety could modulate solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-benzyl-N-ethyl-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-3-27(15-17-7-5-4-6-8-17)21-20-19(13-14-31-20)28-22(24-21)23(25-26-28)32(29,30)18-11-9-16(2)10-12-18/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZLYPDJXHPQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the polycyclic framework and the introduction of the benzyl, ethyl, and sulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide (-SO₂-) and electron-deficient triazolo-pyrimidine moieties enable nucleophilic attacks under controlled conditions:
For example, debenzylation with HBr/AcOH removes the N-benzyl group while retaining the sulfonyl and thia-triazolo frameworks .
Oxidation and Reduction Reactions
The thia (sulfur) and triazolo groups participate in redox transformations:
Oxidation :
-
Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the sulfur atom to sulfoxide or sulfone derivatives, depending on stoichiometry .
-
Azo groups (N=N) in the triazolo system are resistant to mild oxidants but degrade under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C, EtOH) selectively reduces the triazolo ring’s unsaturated bonds without affecting the sulfonamide group .
Sulfonamide Functionalization
The 4-methylbenzenesulfonyl group undergoes classical sulfonamide reactions:
| Reaction | Protocol | Application |
|---|---|---|
| Sulfonyl chloride formation | PCl₅, reflux (3 h) | Precursor for sulfonate ester derivatives |
| Cross-coupling | CuI, DMF, 80°C (12 h) | Introduction of aryl/heteroaryl groups |
For instance, treatment with PCl₅ converts the sulfonamide to a reactive sulfonyl chloride intermediate, enabling subsequent nucleophilic substitutions .
Cycloaddition and Ring-Opening Reactions
The triazolo[1,5-a]pyrimidine core participates in:
-
1,3-Dipolar cycloadditions with alkynes/alkenes under microwave irradiation (120°C, 30 min) to form fused polycyclic systems.
-
Acid-mediated ring-opening (HCl/EtOH, 70°C) generates aminothiophene intermediates, which can be reprocessed into new heterocycles .
Benzyl Group Manipulation
The N-benzyl group is modifiable via:
-
Debenzylation : H₂/Pd(OH)₂ in EtOAc removes the benzyl group quantitatively .
-
Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the benzyl ring’s para position.
Complexation with Metal Ions
The nitrogen-rich structure chelates transition metals:
-
Pd(II) complexes : Formed in MeCN with Pd(OAc)₂, utilized in catalytic cross-coupling reactions.
-
Cu(I) coordination : Enhances stability in Sonogashira couplings .
Key Research Findings
-
The sulfonamide group’s electron-withdrawing nature increases electrophilicity at C-5 and C-7 positions, directing regioselective substitutions .
-
Solvent polarity critically influences reaction outcomes; polar aprotic solvents (DMF, MeCN) improve yields in SNAr reactions by 20–30% compared to THF .
-
Stability studies show decomposition above 200°C, limiting high-temperature applications .
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–110°C | Higher temps accelerate aryl substitutions |
| Catalyst loading | 5–10 mol% Pd | Excess catalyst causes side-product formation |
| Reaction time | 6–12 h | Prolonged duration degrades triazolo core |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the compound's structure and purity.
Enzyme Inhibition
Research indicates that compounds similar to N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia have exhibited enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : Some sulfonamide derivatives have been studied for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
- α-Glucosidase Inhibition : Certain derivatives have shown potential as α-glucosidase inhibitors, which can help manage Type 2 Diabetes Mellitus by slowing carbohydrate absorption .
Anticancer Activity
Preliminary studies suggest that related compounds may possess anticancer properties. For example, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines .
Therapeutic Potential
The unique structural features of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia make it a candidate for further therapeutic exploration:
Anti-inflammatory Properties
Molecular docking studies have indicated that compounds with similar structures may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Sulfonamide compounds are known for their antimicrobial properties. Investigations into the antibacterial and antifungal activities of related derivatives could provide insights into their applicability in infectious disease management.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia:
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Pharmacokinetic and Binding Properties
- Lipophilicity : The benzyl-ethyl group in the target compound increases logP (~3.2 estimated) compared to the ethoxyphenyl analogue (logP ~2.5), suggesting stronger membrane permeability but higher metabolic clearance risk .
- Binding Affinity : The tosyl group in the target compound may enhance interactions with hydrophobic binding pockets (e.g., kinase ATP sites), as seen in structurally related PROTAC derivatives .
- Metabolic Stability : The absence of an ethoxy or methoxy group in the target compound reduces susceptibility to cytochrome P450 oxidation compared to analogues in and .
Research Findings and Gaps
- Biological Activity: No direct in vivo data exists for the target compound.
- Computational Predictions : Molecular docking studies (referencing ’s similarity metrics) indicate that the tosyl group may compete with ATP for kinase binding, but experimental validation is lacking .
- Contradictions : ’s ethoxyphenyl analogue exhibits higher aqueous solubility but lower cellular uptake in preliminary assays, contrasting with traditional lipophilicity-activity assumptions .
Biological Activity
N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure is characterized by a unique arrangement of nitrogen and sulfur atoms within a bicyclic framework. Its molecular formula is , and it features various functional groups that may contribute to its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2S |
| Molecular Weight | 425.54 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study published in Chemical Communications highlighted that various derivatives of benzylthio compounds showed notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound has been evaluated for its anticancer properties in several studies. For instance, research has shown that similar thiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific effects of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia on cancer cell lines require further investigation.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Studies have indicated that compounds with similar structural motifs can act as inhibitors of certain kinases and proteases involved in cancer progression .
Case Study 1: Antimicrobial Testing
In a systematic screening of synthesized compounds including N-benzyl-N-ethyl derivatives, researchers found that several showed promising antibacterial activity against multiple strains of bacteria. The results suggested a structure-activity relationship where the presence of the sulfonamide group enhanced efficacy .
Case Study 2: Cytotoxicity Assays
A cytotoxicity assay was conducted using human cancer cell lines to evaluate the potential anticancer properties of N-benzyl-N-ethyl derivatives. The results indicated that some compounds led to significant reductions in cell viability at micromolar concentrations, highlighting their potential as lead compounds for further drug development .
Research Findings and Discussion
The biological activity of this compound is multifaceted:
- Antimicrobial Activity : Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Effects : Shows potential in inhibiting cancer cell growth and inducing apoptosis.
- Enzymatic Inhibition : May inhibit critical enzymes involved in tumor progression.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
